molecular formula C22H21ClN2O3S2 B3545459 N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide

N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide

Cat. No.: B3545459
M. Wt: 461.0 g/mol
InChI Key: BIKZKIINUQRKMS-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide is a complex organic compound that features a glycinamide backbone with various substituents, including chlorophenyl, methylphenylsulfonyl, and methylsulfanylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.

    Introduction of substituents: The chlorophenyl, methylphenylsulfonyl, and methylsulfanylphenyl groups can be introduced through nucleophilic substitution reactions, often using reagents like chlorides or sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms (like chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl~2~).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]acetamide
  • N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]propionamide

Uniqueness

N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the glycinamide backbone, along with the specific substituents, can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S2/c1-16-9-11-21(12-10-16)30(27,28)25(19-7-3-5-17(23)13-19)15-22(26)24-18-6-4-8-20(14-18)29-2/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKZKIINUQRKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)SC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide
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N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide

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